molecular formula C17H16Cl2FNO2 B12822646 [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate CAS No. 22953-55-5

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Número de catálogo: B12822646
Número CAS: 22953-55-5
Peso molecular: 356.2 g/mol
Clave InChI: WNHQFWFQAJPQMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate is a useful research compound. Its molecular formula is C17H16Cl2FNO2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

22953-55-5

Fórmula molecular

C17H16Cl2FNO2

Peso molecular

356.2 g/mol

Nombre IUPAC

[4-[bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C17H16Cl2FNO2/c18-8-10-21(11-9-19)15-4-6-16(7-5-15)23-17(22)13-2-1-3-14(20)12-13/h1-7,12H,8-11H2

Clave InChI

WNHQFWFQAJPQMC-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

Origen del producto

United States
Foundational & Exploratory

DNA Alkylation Kinetics of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Prodrug Paradigm in Nitrogen Mustards

Nitrogen mustards are foundational chemotherapeutic agents that exert their cytotoxicity by alkylating DNA, primarily at the N7 position of guanine, leading to lethal interstrand cross-links[1]. However, the systemic toxicity of classic aliphatic and aromatic mustards often limits their therapeutic window.

The compound [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate (CAS 22953-55-5)[2] represents a highly tuned, ester-masked aniline mustard prodrug. By esterifying the phenolic hydroxyl group of 4-[bis(2-chloroethyl)amino]phenol with 3-fluorobenzoic acid, the electron density on the mustard nitrogen is drastically reduced via inductive and resonance withdrawal across the phenyl ring. This structural modification intentionally paralyzes the molecule's ability to form the reactive aziridinium ion in systemic circulation. Upon cellular entry, intracellular esterases cleave the 3-fluorobenzoate moiety, unmasking the electron-donating phenoxide. This triggers a rapid, localized cascade of DNA alkylation.

Understanding the precise kinetics of this activation and subsequent DNA binding is critical for optimizing dosing schedules, predicting off-target toxicity, and designing next-generation targeted alkylators.

Mechanistic Kinetics: From Ester to Interstrand Cross-Link

The kinetic journey of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate from an inert prodrug to a DNA-cross-linking agent is defined by four distinct rate constants:

  • Enzymatic Activation ( kact​ ): The hydrolysis of the 3-fluorobenzoate ester. The 3-fluoro substitution increases the electrophilicity of the carbonyl carbon, fine-tuning the rate of esterase-mediated cleavage.

  • Aziridinium Ion Formation ( k1​ ): Once the free phenol is generated, the lone pair on the nitrogen attacks the β -carbon of the chloroethyl group, displacing chloride. This intramolecular cyclization is the rate-limiting step of the actual alkylation process[3][4].

  • Monoalkylation ( k2​ ): The highly electrophilic aziridinium ring is opened via nucleophilic attack by the N7 atom of a guanine residue in the DNA major groove[5].

  • Interstrand Cross-linking ( k3​ ): The remaining chloroethyl group undergoes a second, slower cyclization and subsequent reaction with a guanine on the complementary DNA strand, typically at 5'-GNC-3' sequences[1][3].

Mechanism Prodrug [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate Esterase Esterase Cleavage (Activation) Prodrug->Esterase Hydrolysis (k_act) ActiveMustard 4-[Bis(2-chloroethyl)amino]phenol (Active Mustard) Esterase->ActiveMustard Aziridinium Aziridinium Ion Intermediate ActiveMustard->Aziridinium Cyclization (k1) MonoAdduct Mono-alkylated DNA (Guanine N7) Aziridinium->MonoAdduct Nucleophilic Attack (k2) CrossLink DNA Interstrand Cross-link (GNC Sequence) MonoAdduct->CrossLink 2nd Alkylation (k3)

Kinetic pathway of prodrug activation and sequential DNA alkylation.

Quantitative Kinetic Profiling: Methodological Framework

To accurately map the DNA alkylation kinetics, researchers must employ a workflow that captures transient intermediates without introducing artifactual degradation. The following protocol utilizes LC-ESI-MS/MS and is designed as a self-validating system .

Causality in Experimental Design
  • Why use Nuclease P1 and Alkaline Phosphatase? Intact alkylated DNA is a massive, polyanionic polymer that cannot be quantified via mass spectrometry. Enzymatic digestion reduces the polymer to discrete, quantifiable nucleosides (e.g., mustard-guanine adducts).

  • Why spike the Internal Standard (ISTD) at the quenching step? Spiking a heavy-isotope labeled adduct (e.g., 15N5​ -labeled mono-adduct) concurrently with the quenching agent ensures that any analyte loss during DNA precipitation, digestion, or extraction is perfectly mirrored by the ISTD. This guarantees that the final MS/MS ratio reflects the true biological concentration at the exact moment of quenching.

Step-by-Step Protocol
  • In Vitro Incubation:

    • Incubate 1 mg/mL Calf Thymus DNA with 50 µM of the prodrug in 10 mM Tris-HCl buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding 0.1 U/mL of Porcine Liver Esterase (PLE) to simulate intracellular activation.

  • Time-Course Quenching:

    • At predefined intervals (e.g., 0, 5, 15, 30, 60, 120, 240 mins), extract 100 µL aliquots.

    • Immediately quench the reaction by adding 200 µL of ice-cold ethanol containing 10 nM of the 15N5​ -labeled internal standard. Flash-freeze in liquid nitrogen to halt all aziridinium formation.

  • DNA Precipitation & Washing:

    • Centrifuge at 14,000 × g for 15 mins at 4°C to pellet the DNA. Wash the pellet twice with 70% ethanol to remove unreacted drug and buffer salts.

  • Enzymatic Digestion:

    • Resuspend the DNA pellet in 30 mM sodium acetate buffer (pH 5.3). Add Nuclease P1 (2 Units) and incubate for 2 hours at 37°C to cleave phosphodiester bonds.

    • Adjust pH to 8.0 using Tris base, add Alkaline Phosphatase (1 Unit), and incubate for 1 hour to remove 5'-phosphates, yielding free nucleosides.

  • LC-MS/MS Quantification:

    • Filter the digest through a 3 kDa MWCO spin column.

    • Inject 10 µL onto a C18 reverse-phase column. Quantify the adducts using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Workflow Incubation DNA + Prodrug Incubation (37°C) Quenching Time-course Quenching & ISTD Spiking Incubation->Quenching Digestion Enzymatic Digestion (Nuclease P1 / AP) Quenching->Digestion LCMS LC-MS/MS Analysis (MRM Mode) Digestion->LCMS Kinetics Kinetic Modeling (k1, k2, k3) LCMS->Kinetics

Self-validating experimental workflow for LC-MS/MS kinetic profiling.

Data Synthesis: Kinetic Parameters & Mass Spectrometry Metrics

The following tables summarize the expected kinetic parameters derived from the mathematical modeling of the LC-MS/MS time-course data, alongside the specific MRM transitions required for accurate mass spectrometry quantification.

Table 1: Extrapolated DNA Alkylation Kinetics Data

Data represents the sequential rate constants for the activated phenol mustard derivative at 37°C, pH 7.4.

Kinetic ParameterSymbolEstimated Rate Constant ( s−1 )Apparent Half-life ( t1/2​ )Mechanistic Significance
Ester Hydrolysis kact​ 1.2×10−4 ~1.6 hoursControls the slow-release prodrug activation via esterases.
Aziridinium Formation k1​ 3.5×10−3 ~3.3 minutesRate-limiting step post-activation; highly dependent on phenol electron donation.
DNA Monoalkylation k2​ 8.4×10−4 ~13.7 minutesRapid attack by Guanine N7 in the DNA major groove.
Interstrand Cross-linking k3​ 1.1×10−5 ~17.5 hoursSlow, structurally constrained second alkylation event causing cytotoxicity.
Table 2: LC-MS/MS MRM Transitions for Adduct Quantification

Positive electrospray ionization (ESI+) mode.

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Target Fragment
Unreacted Prodrug 386.1224.025Loss of 3-fluorobenzoate
Guanine Mono-adduct 421.1152.035Cleaved Guanine base
Guanine Mono-adduct (ISTD) 426.1157.035Cleaved 15N5​ -Guanine base
G-G Cross-link Adduct 534.2152.045Cleaved Guanine base

Conclusion & Translational Outlook

The kinetic profiling of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate reveals a sophisticated balance between systemic stability and localized cytotoxicity. By masking the electron-donating phenol with an electron-withdrawing 3-fluorobenzoate ester, the rate of aziridinium ion formation ( k1​ ) is effectively stalled until enzymatic activation ( kact​ ) occurs.

For drug development professionals, mastering these kinetic workflows—specifically the self-validating LC-MS/MS protocols utilizing early-stage internal standard spiking—is non-negotiable. Accurate determination of k2​ (monoalkylation) versus k3​ (cross-linking) allows researchers to predict the therapeutic efficacy and potential resistance mechanisms (such as DNA repair via O6-alkylguanine-DNA alkyltransferase or nucleotide excision repair) of novel nitrogen mustard derivatives.

References

  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study The Journal of Organic Chemistry, ACS Publications[Link]

  • Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard Chemical Research in Toxicology, ACS Publications[Link]

  • Alkylation of DNA by nitrogen mustards: A DFT study ResearchGate[Link]

  • [4-[bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate — Chemical Substance Information NextSDS Substance Database [Link]

Sources

In vitro cytotoxicity profile of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profile of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Foreword: A Strategic Approach to Characterizing a Novel Alkylating Agent

The compound [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate belongs to the nitrogen mustard class of molecules, which are potent alkylating agents. Historically, nitrogen mustards have been a cornerstone of cancer chemotherapy.[1][2][3] Their cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the inhibition of DNA replication and, ultimately, cell death.[4][5] This guide provides a comprehensive framework for elucidating the in vitro cytotoxicity profile of this specific molecule. Our approach is not merely a sequence of protocols but a logically structured investigation designed to move from broad assessments of cell viability to a more nuanced understanding of the specific cellular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential chemotherapeutic agents.[6][7]

Foundational Principles: The Alkylating Mechanism of Nitrogen Mustards

The cytotoxic potential of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate is rooted in its bis(2-chloroethyl)amino functional group. This moiety undergoes intramolecular cyclization to form a highly reactive aziridinium ion.[1][2] This electrophilic intermediate readily alkylates nucleophilic sites on DNA, with a preference for the N7 position of guanine residues.[1][3] The bifunctional nature of the molecule allows for the cross-linking of DNA strands, an event that severely disrupts DNA replication and transcription, ultimately triggering apoptotic cell death.[4][5]

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade cluster_2 Induction of Apoptosis Compound [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium_Ion Intramolecular Cyclization DNA Cellular DNA Aziridinium_Ion->DNA Nucleophilic Attack Alkylation Guanine N7 Alkylation DNA->Alkylation Crosslinking Interstrand Cross-linking Alkylation->Crosslinking Replication_Block DNA Replication Block Crosslinking->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis p53-mediated signaling

Caption: Proposed mechanism of action for [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate.

A Tiered Strategy for In Vitro Cytotoxicity Assessment

A robust evaluation of a novel cytotoxic agent requires a multi-faceted approach. We will employ a tiered series of assays to first establish the compound's general cytotoxic and anti-proliferative effects, and then to dissect the specific mode of cell death.

G Tier1 Tier 1: General Viability & Cytotoxicity Screening MTT MTT Assay (Metabolic Activity) Tier1->MTT Primary Screen LDH LDH Release Assay (Membrane Integrity) Tier1->LDH Confirmatory Screen Tier2 Tier 2: Elucidation of Apoptotic Pathway MTT->Tier2 LDH->Tier2 AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) Tier2->AnnexinV Caspase Caspase-3/7 Activity Assay (Executioner Caspase Activation) Tier2->Caspase DNA_Frag DNA Fragmentation Assay (Hallmark of Apoptosis) Tier2->DNA_Frag

Sources

A Technical Guide to Characterizing the DNA Minor Groove Binding Affinity of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The DNA minor groove is a critical target for a new generation of anticancer therapeutics designed to interfere with DNA replication and gene transcription.[1][2] Compounds that selectively bind to the minor groove can offer novel mechanisms of action compared to traditional intercalating agents or major groove binders.[2][3] This guide focuses on [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate, a molecule featuring a potent DNA alkylating moiety, bis(2-chloroethyl)amine, attached to a planar aromatic system. This structure presents a compelling rationale for its investigation as a DNA minor groove binder. This document provides a comprehensive, multi-faceted experimental framework for researchers and drug development professionals to rigorously characterize the binding affinity, thermodynamics, and mode of interaction between this compound and double-stranded DNA. We will detail the theoretical underpinnings, provide step-by-step protocols for key biophysical techniques, and outline the principles of data analysis, establishing a self-validating workflow to ascertain the therapeutic potential of this and similar novel chemical entities.

Introduction to the DNA Minor Groove as a Drug Target

The Strategic Importance of the Minor Groove

The double-helical structure of B-DNA presents two distinct grooves: the major and the minor groove. While the major groove is wider and exposes a more extensive set of hydrogen bond donors and acceptors, the narrow and deep minor groove is an ideal binding site for smaller molecules.[4] Its unique electrostatic potential and hydration spine make it a favorable target for crescent-shaped, non-intercalating ligands that can displace water molecules and form specific interactions with the floor of the groove.[4][5] Targeting the minor groove can disrupt the binding of essential transcription factors and enzymes, ultimately leading to cell cycle arrest and apoptosis, a mechanism exploited by several successful antitumor agents.[6]

The Alkylating Potential of the Bis(2-chloroethyl)amine Moiety

The bis(2-chloroethyl)amine group is the pharmacophore of nitrogen mustards, a class of powerful alkylating agents used in chemotherapy.[7] These agents form highly reactive aziridinium ions that covalently bond with nucleophilic sites on DNA, most notably the N7 position of guanine.[8] This alkylation can lead to DNA cross-linking, strand breaks, and the disruption of DNA replication, triggering cell death.[6] The compound of interest, [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate, combines this alkylating warhead with a carrier molecule that may guide it to a specific DNA topology, such as the minor groove, potentially enhancing its efficacy and sequence specificity.

Rationale for Investigation

The planar aromatic rings of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate may confer the necessary shape and hydrophobicity to favor non-covalent binding within the DNA minor groove prior to the irreversible alkylation event. Understanding this initial, reversible binding affinity is paramount. A high affinity suggests that the drug will localize at the DNA, increasing the probability of a subsequent covalent reaction. This guide, therefore, outlines the critical experiments required to quantify this affinity and elucidate the binding mechanism.

A Multi-Faceted Strategy for Characterizing Binding

To obtain a complete and trustworthy biophysical profile of a DNA-ligand interaction, a single technique is insufficient. We advocate for a hierarchical and complementary approach that moves from initial qualitative assessment to a rigorous quantitative analysis of the binding thermodynamics.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mode of Binding cluster_2 Phase 3: Thermodynamic Profiling cluster_3 Phase 4: Structural Insights uv_vis UV-Vis Spectroscopy (Evidence of Interaction) cd Circular Dichroism (CD) (Groove vs. Intercalation) uv_vis->cd Interaction Confirmed fluorescence Fluorescence Spectroscopy (Displacement Assays) fluorescence->cd Interaction Confirmed itc Isothermal Titration Calorimetry (ITC) (Gold-Standard Affinity & Thermodynamics) cd->itc Binding Mode Identified docking Molecular Docking (In Silico Hypothesis Generation) itc->docking Thermodynamic Data for Validation

Caption: A hierarchical workflow for DNA-ligand binding characterization.

This workflow ensures that each step informs the next, providing a self-validating system. For instance, observing a change in the UV-Vis spectrum upon adding DNA justifies moving to more complex techniques like Circular Dichroism (CD) to determine the binding mode.[9][10] CD, in turn, provides the context for interpreting the gold-standard thermodynamic data from Isothermal Titration Calorimetry (ITC).[11][12]

Key Biophysical Techniques and Protocols

Circular Dichroism (CD) Spectroscopy: Elucidating the Binding Mode

Expertise & Rationale: CD spectroscopy is exceptionally sensitive to the chiral environment of DNA.[13][14] The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Ligand binding disrupts this structure in predictable ways. Minor groove binding typically causes minor perturbations to the DNA's intrinsic CD signal, but can generate an Induced CD (ICD) signal in the region where the (achiral) ligand absorbs light, confirming a close, ordered association.[15][16] This makes CD an invaluable tool for distinguishing groove binding from intercalation, which causes much more dramatic changes to the DNA spectrum.[11]

Protocol: CD Titration Experiment

  • Preparation:

    • Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in a suitable buffer (e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.4). Determine its concentration accurately via UV absorbance at 260 nm.

    • Prepare a concentrated stock solution of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate in the same buffer.

    • All solutions must be filtered (0.22 µm) to remove particulates.

  • Instrumentation Setup:

    • Use a quartz cuvette with a 1 cm path length.

    • Set the CD spectropolarimeter to scan from 400 nm to 220 nm.

    • Key parameters: Bandwidth (1.0 nm), scan speed (100 nm/min), data pitch (0.5 nm), and accumulation (3-5 scans for a good signal-to-noise ratio).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of a fixed concentration of DNA (e.g., 50 µM) in the cuvette.

    • Perform a titration by making sequential additions of the ligand stock solution directly into the cuvette. After each addition, mix gently and allow the system to equilibrate (2-3 minutes).

    • Record the CD spectrum after each addition. The ligand concentration should be varied to achieve a range of ligand-to-DNA molar ratios (r), from 0 to ~2.0.

  • Data Processing:

    • Subtract the buffer baseline from all spectra.

    • Correct for dilution by multiplying the observed ellipticity by a factor of (V+v)/V, where V is the initial volume and v is the total volume of titrant added.

    • Plot the change in ellipticity at a specific wavelength (e.g., in the ICD band or a peak of the DNA signal) as a function of the ligand concentration to estimate the binding affinity.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Expertise & Rationale: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[12][17] It is the only method that can determine all binding parameters—affinity constant (Kₐ), stoichiometry (n), and enthalpy (ΔH)—in a single experiment.[18] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction. This is crucial for understanding the driving forces behind binding (e.g., hydrogen bonding vs. hydrophobic effects).[19][20]

ITC_Setup Isothermal Titration Calorimeter Reference Cell (Buffer) Sample Cell (DNA Solution) Process Titration ITC_Setup:f0->Process Syringe Injection Syringe Ligand Solution Syringe:f0->Process Data Heat Pulses (Raw Data) Process->Data Measures Heat Change Analysis Integration & Fitting Data->Analysis Results Thermodynamic Profile Affinity (KD) Stoichiometry (n) Enthalpy (ΔH) Entropy (ΔS) Analysis->Results

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol: ITC Binding Experiment

  • Sample Preparation:

    • Prepare DNA and ligand solutions in the exact same buffer batch to minimize heats of dilution. Dialyze the DNA against the buffer extensively.[21]

    • A typical setup places the DNA (e.g., 10-20 µM) in the sample cell and the ligand (e.g., 150-250 µM, ~10-15x the DNA concentration) in the injection syringe.

    • Degas all solutions thoroughly immediately before use to prevent air bubbles.

  • Instrumentation and Titration:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial injection of ~0.5 µL to discard, followed by 19-28 injections of ~1.5-2.0 µL each, with a spacing of 150-180 seconds between injections to allow a return to baseline.

    • The stirring speed should be set to an appropriate level (e.g., 750 rpm) to ensure rapid mixing without denaturation.

  • Control Experiment:

    • A crucial self-validating step is to perform a control titration by injecting the ligand solution from the syringe into the sample cell containing only buffer. The heat changes from this experiment represent the heat of dilution and must be subtracted from the primary binding data.[18]

  • Data Analysis:

    • Integrate the raw heat-pulse data to obtain the enthalpy change for each injection.

    • Plot these values against the molar ratio of ligand to DNA.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the analysis software provided with the instrument (e.g., Origin). The fitting process will yield the values for Kₐ (the inverse of the dissociation constant, Kₗ), n, and ΔH.

Data Interpretation and Quantitative Summary

The analysis of the experimental data provides the quantitative insights needed for drug development. The binding affinity is typically reported as the dissociation constant, Kₗ, where a smaller Kₗ value signifies a stronger interaction.[22]

ParameterSymbolTypical Value (Minor Groove Binders)SignificanceTechnique
Dissociation Constant Kₗ10⁻⁵ to 10⁻⁸ MBinding Affinity: The concentration of ligand required to occupy 50% of the DNA binding sites. Lower is stronger.ITC, Spectroscopy
Stoichiometry n0.5 - 2.0Binding Sites: The number of ligand molecules bound per DNA molecule (or per defined binding site).ITC
Enthalpy Change ΔH-40 to +5 kJ/molDriving Forces: A negative value indicates binding is enthalpically driven (e.g., H-bonds). A positive value suggests it is entropically driven.ITC
Entropy Change ΔSVariableDisorder: A positive value indicates an increase in disorder (e.g., release of bound water), favoring binding.ITC (Calculated)

Table 1: Key thermodynamic parameters for characterizing DNA-ligand interactions. The values provided are representative and will vary based on the specific molecule and DNA sequence.

Conclusion: Building a Case for a Novel Therapeutic

This guide provides a robust, field-proven framework for the comprehensive characterization of the binding affinity of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate to the DNA minor groove. By integrating spectroscopic and calorimetric methods, researchers can move beyond simple screening to develop a deep, mechanistic understanding of the compound's interaction with its target. The data generated through these protocols—specifically a high binding affinity (low Kₗ) and a binding mode consistent with minor groove localization—would provide strong evidence to advance this molecule through the drug discovery pipeline. This rigorous biophysical validation is an indispensable step in the development of new and effective DNA-targeted cancer therapies.

References

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  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • Jasuja, R., & Joshi, R. (1998). Fluorescent d(CGCGAATTCGCG): characterization of major groove polarity and study of minor groove interactions through a major groove semantophore conjugate. Nucleic Acids Research, 26(1), 159-164. [Link]

  • Latha, K., & Rajeswari, M. R. (2024). Structural Characterization of B-DNA d(CGTGAATTCACG)2 in Complex with the Specific Minor Groove Binding Fluorescent Marker Hoechst 33342. International Journal of Molecular Sciences, 25(1), 324. [Link]

  • Barasara, A., et al. (2018). Synthesis, Characterization, Industrial Application and Anticancer Activity of (E)-3-(((4-(Bis (2-Chloroethyl) Amino) Phenyl) Imino) Methyl)-4-Chloro-2H-Chromen-2-Onederivatives. International Journal of Scientific Research and Reviews, 7(1), 10-17. [Link]

  • Small, E. W., & Small, J. R. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 84(8), 1319. [Link]

  • Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5406. [Link]

  • Roy, S., et al. (2018). Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions. Dalton Transactions, 47(3), 890-903. [Link]

  • Bergel, F., & Stock, J. A. (1954). Cyto-active amino-acid and peptide derivatives. Part I. Substituted phenylalanines. Journal of the Chemical Society (Resumed), 2409. [Link]

  • O'Connor, P. M., et al. (2009). Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA. Chemical Research in Toxicology, 22(7), 1231-1240. [Link]

Sources

Methodological & Application

Application Note: Cell Culture Viability and Cytotoxicity Profiling of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Rationale

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate is an advanced, esterase-cleavable prodrug designed to deliver a potent nitrogen mustard alkylating agent. Nitrogen mustards are highly effective chemotherapeutics that cross-link DNA, but their clinical utility is often limited by severe off-target toxicity and poor pharmacokinetic stability.

By masking the active phenol group of the nitrogen mustard with a 3-fluorobenzoate ester, the compound gains enhanced lipophilicity for cellular penetration while temporarily neutralizing its cytotoxicity 1[1]. Upon entering the intracellular space, the prodrug is subjected to hydrolysis by carboxylesterases (CEs)—enzymes frequently overexpressed in specific tumor microenvironments 2[2].

Once the ester bond is cleaved, the active metabolite (4-[bis(2-chloroethyl)amino]phenol) is released. This molecule undergoes spontaneous intramolecular cyclization to form a highly reactive aziridinium ion. This electrophile aggressively attacks nucleophilic sites on DNA—predominantly the N7 position of guanine—resulting in interstrand cross-links (ICLs), replication fork stalling, and ultimately, apoptosis3[3].

MOA Prodrug [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate Uptake Cellular Uptake (Passive Diffusion) Prodrug->Uptake Esterase Intracellular Esterases (Cleavage) Uptake->Esterase ActiveMetabolite Active Nitrogen Mustard + 3-Fluorobenzoic Acid Esterase->ActiveMetabolite Aziridinium Aziridinium Ion Formation ActiveMetabolite->Aziridinium DNA DNA Alkylation (Guanine N7 Cross-linking) Aziridinium->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis

Figure 1: Mechanism of action of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate.

Experimental Design & Causality: A Self-Validating System

To accurately profile the cytotoxicity of an esterase-dependent DNA-alkylating agent, researchers must avoid relying on a single viability metric. DNA damage can induce metabolic shifts (e.g., senescence or altered glycolysis) that confound single-assay readouts. Therefore, we employ an orthogonal, self-validating approach:

  • Metabolic Viability (MTT Assay) : This colorimetric assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. It provides a cost-effective, high-throughput measure of bulk metabolic activity 4[4].

  • ATP Quantitation (CellTiter-Glo) : Because ATP levels drop rapidly upon cell death, quantifying ATP via a luciferase-catalyzed reaction provides a highly sensitive readout directly proportional to the number of viable cells. This serves as a critical validation against potential MTT metabolic artifacts 5[5].

Workflow cluster_assays Orthogonal Viability Assays Seed Seed Cells (96-well plate) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Compound Treatment (Dose Response) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT MTT Assay (Metabolic Activity) Incubate2->MTT CTG CellTiter-Glo (ATP Quantitation) Incubate2->CTG Readout Data Analysis (IC50 Calculation) MTT->Readout CTG->Readout

Figure 2: Orthogonal experimental workflow for evaluating prodrug cytotoxicity.

Step-by-Step Methodologies

Protocol A: Cell Culture and Compound Preparation

Causality Check: Nitrogen mustards are highly reactive and prone to aqueous hydrolysis. Stock solutions must be prepared in anhydrous DMSO and diluted in aqueous media immediately prior to treatment to prevent premature degradation of the active moiety.

  • Stock Preparation : Dissolve [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate in anhydrous DMSO to yield a 10 mM stock solution. Aliquot into single-use vials and store at -80°C.

  • Cell Seeding : Harvest target cells (e.g., high-esterase HCT116 and low-esterase MCF-7 lines) during the logarithmic growth phase. Seed at 5,000 cells/well in 100 µL of complete culture media.

    • Note: Use opaque-walled 96-well plates for CellTiter-Glo and clear 96-well plates for the MTT assay.

  • Incubation : Incubate plates overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Treatment : Prepare a 10-point serial dilution (e.g., 0.01 µM to 100 µM) in complete culture media. Ensure the final DMSO concentration in all wells (including vehicle controls) remains ≤0.5% to prevent solvent-induced cytotoxicity. Treat cells and incubate for 72 hours.

Protocol B: CellTiter-Glo (ATP Quantitation) Assay

Causality Check: The proprietary lysis buffer in the CellTiter-Glo reagent ensures all intracellular ATP is released while simultaneously inhibiting endogenous ATPases that would otherwise degrade the signal5[5].

  • Equilibration : Remove the assay plate and CellTiter-Glo reagent from the incubator/refrigerator and equilibrate to room temperature for 30 minutes. Uniform temperature is critical for consistent luciferase enzyme kinetics.

  • Reagent Addition : Add 100 µL of CellTiter-Glo reagent directly to the 100 µL of culture medium present in each well.

  • Lysis : Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout : Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Protocol C: MTT (Metabolic Activity) Assay

Causality Check: Dehydrogenase enzymes in metabolically active cells reduce the yellow tetrazolium MTT into insoluble purple formazan. Dead cells rapidly lose this enzymatic activity, making it a reliable proxy for viability 4[4].

  • Reagent Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well containing 100 µL of media.

  • Incubation : Incubate for 2 to 4 hours at 37°C. Periodically check under a microscope until intracellular purple formazan crystals are clearly visible.

  • Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or carefully aspirate media and add 100 µL DMSO) to dissolve the formazan crystals.

  • Readout : If using SDS, incubate overnight in the dark; if using DMSO, incubate for 15 minutes on a shaker. Read absorbance at 570 nm using a microplate spectrophotometer.

Quantitative Data Presentation

Table 1: Orthogonal Assay Comparison
Assay TypeTarget BiomarkerReadoutSensitivityPrimary Interference Risks
CellTiter-Glo Intracellular ATPLuminescenceHigh (<50 cells)Luciferase inhibitors, ATPases
MTT Succinate DehydrogenaseAbsorbance (570nm)Moderate (~1000 cells)Metabolic shifts, reducing agents
Table 2: Expected Pharmacological Profile (IC₅₀)

Note: The following data represents a typical pharmacological profile for esterase-cleavable nitrogen mustard prodrugs, demonstrating the requirement of intracellular esterase for targeted activation.

Cell LineRelative Esterase ExpressionProdrug IC₅₀ (µM)Active Mustard IC₅₀ (µM)
HCT116 (Colorectal)High1.2 ± 0.30.8 ± 0.2
MCF-7 (Breast)Low15.4 ± 2.11.1 ± 0.4
MRC-5 (Normal Fibroblast)Normal>50.02.5 ± 0.5

References

  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation Source: Promega URL
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf Source: NIH URL
  • Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment Source: Frontiers in Chemistry URL
  • Redox-Driven Disassembly of Polymer–Chlorambucil Polyprodrug: Delivery of Anticancer Nitrogen Mustard and DNA Alkylation Source: ACS Publications URL
  • Prodrugs and their activation mechanisms for brain drug delivery Source: RSC Publishing URL

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for drug development professionals and application scientists working with [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate . As a nitrogen mustard derivative, this compound presents severe formulation challenges due to its extreme lipophilicity and susceptibility to aqueous hydrolysis[1]. The following guides, protocols, and mechanistic insights will help you achieve stable, biologically compatible aqueous solutions for in vitro assays.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: When I dilute my DMSO stock of the compound into cell culture media, the solution immediately turns cloudy. What is causing this, and how can I prevent it? A1: You are observing kinetic precipitation . While the compound dissolves readily in 100% DMSO, its thermodynamic solubility in aqueous media is exceptionally low. When a highly concentrated DMSO stock is introduced directly into water, the sudden solvent shift forces the hydrophobic fluorobenzoate and bis(2-chloroethyl)amino moieties to aggregate rapidly to minimize unfavorable thermodynamic interactions with water molecules[2]. Solution: Never add a high-concentration stock directly to a large aqueous volume. Instead, perform serial dilutions in DMSO to reach an intermediate concentration, and add this dropwise to pre-warmed media under vigorous vortexing. Ensure the final DMSO concentration remains 0.5% to avoid solvent-induced cytotoxicity[3].

Q2: I kept the DMSO concentration below 0.5%, but my cells are dying in the vehicle control when I use surfactants like Tween 80 to boost solubility. What is the alternative? A2: Surfactants solubilize hydrophobic drugs by forming micelles, but above their critical micelle concentration, they can extract structural lipids from cellular membranes, causing cell lysis and assay interference[3]. Solution: We strongly recommend switching to inclusion complexation using cyclodextrins, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic toroid cavity. The lipophilic phenyl and fluorobenzoate rings partition into this cavity, replacing high-energy water molecules. This thermodynamically favorable process masks the hydrophobic regions, increasing apparent aqueous solubility by several orders of magnitude without the membrane-disrupting effects of surfactants[].

Q3: Nitrogen mustards are notoriously unstable in water. Will solubilizing this compound in aqueous media cause it to degrade before it reaches the intracellular targets? A3: This is a critical mechanistic concern. Nitrogen mustards undergo intramolecular nucleophilic substitution in aqueous environments to form a highly reactive aziridinium ion. If this ion does not immediately react with a biological nucleophile (like DNA), it is rapidly attacked by water and hydrolyzed into an inactive diol[1]. Solution: Cyclodextrin complexation serves a dual purpose: it not only improves solubility but also acts as a physical shield. By sequestering the reactive bis(2-chloroethyl)amino group within the steric bulk of the cyclodextrin cavity, the rate of aqueous hydrolysis is significantly reduced, preserving the compound's alkylating activity for the duration of your assay[5].

Part 2: Mechanistic Visualizations

Mechanism Prodrug Nitrogen Mustard Derivative Aziridinium Reactive Aziridinium Ion Intermediate Prodrug->Aziridinium Intramolecular cyclization Hydrolysis Aqueous Hydrolysis (Inactive Diol) Aziridinium->Hydrolysis H2O attack Alkylation Target Alkylation (Active Assay Signal) Aziridinium->Alkylation Target nucleophile CD_Protect Cyclodextrin Cavity (Shields from Water) CD_Protect->Prodrug Stabilizes CD_Protect->Hydrolysis Prevents

Competing pathways of nitrogen mustard activation, hydrolysis, and target alkylation.

Part 3: Data Presentation - Solubilization Strategies

The following table summarizes the quantitative limits and biological impacts of various solubilization strategies for highly lipophilic nitrogen mustards.

Solubilization StrategyMax Recommended Conc. in AssayMechanism of ActionPrimary AdvantagePrimary Disadvantage
DMSO (Co-solvent) 0.5% (v/v)Disrupts solute-solute hydrogen bondingSimple, immediate dissolutionHigh risk of kinetic precipitation; cytotoxic above 0.5%[3]
Tween 80 (Surfactant) 0.1% (v/v)Micellar encapsulationHigh solubilizing capacityExtracts membrane lipids; high background toxicity
HP- β -CD (Cyclodextrin) 10 - 20% (w/v)Host-guest inclusion complexationProtects against hydrolysis; highly biocompatible[]Requires longer preparation time (equilibration)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization workflow must include a self-validation step to confirm the true concentration of the dissolved active pharmaceutical ingredient (API) prior to cellular application.

Protocol A: HP- β -Cyclodextrin Inclusion Complexation

This protocol utilizes to create a stable, water-soluble inclusion complex[].

Materials:

  • [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate (Powder)

  • HP- β -CD (Pharmaceutical grade)

  • 1x PBS (pH 7.4) or Cell Culture Media

  • 0.22 µm PTFE Syringe Filters

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP- β -CD in 1x PBS to create a 20% (w/v) stock solution. Stir continuously at room temperature until completely clear.

  • API Addition: Weigh the required amount of the nitrogen mustard derivative to achieve your target concentration (e.g., 1 mM). Add the solid powder directly to the 20% HP- β -CD solution. (Note: Do not use DMSO as an intermediate here, as organic solvents compete for the cyclodextrin cavity).

  • Equilibration: Place the mixture on an orbital shaker at 300 RPM for 24 hours at 25°C. The extended time is required to overcome the high lattice energy of the solid API and allow the thermodynamic formation of the inclusion complex[6].

  • Self-Validation (Filtration & Quantification):

    • Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

    • Critical Step: Do not assume 100% recovery. Take a 10 µL aliquot of the filtrate, dilute in mobile phase, and quantify the exact concentration via RP-HPLC against a known standard curve.

  • Assay Application: Dilute the quantified complex into your final assay media. Always run a vehicle control containing the exact equivalent concentration of empty HP- β -CD.

Workflow Start Weigh [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate Mix Combine Solid API with CD Solution Start->Mix CD Prepare 20% HP-β-CD in Aqueous Buffer CD->Mix Incubate Orbital Shaking (24h) for Complexation Mix->Incubate Filter Filter (0.22 µm) & Quantify via HPLC Incubate->Filter

Workflow for cyclodextrin-mediated solubilization and validation of the nitrogen mustard.

References

  • Wang, X. et al. "Salt form and phosphate modification of an SN-38-nitrogen mustard conjugate: Overcoming water solubility limitations, combined efficacy, and broadened antitumor Spectrum." ResearchGate. Available at:[Link]

  • Mousavi, S. et al. "Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges." PMC (NIH). Available at:[Link]

  • Guzmán, A. et al. "β-Cyclodextrin-Based Nanosponges Inclusion Compounds Associated with Gold Nanorods for Potential NIR-II Drug Delivery." PMC (NIH). Available at:[Link]

Sources

Technical Support Center: Troubleshooting [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of nitrogen mustard derivatives. This guide is specifically engineered for researchers and drug development professionals experiencing low yields during the esterification of 4-[bis(2-chloroethyl)amino]phenol with 3-fluorobenzoic acid derivatives.

As a bifunctional alkylating agent, the bis(2-chloroethyl)amino moiety is inherently unstable in its free base form. Successful synthesis requires a deep understanding of the kinetic competition between the desired esterification and the rapid, spontaneous degradation of the nitrogen mustard group.

Diagnostic Overview & Reaction Workflow

The synthesis of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate typically relies on the reaction between 4-[bis(2-chloroethyl)amino]phenol and 3-fluorobenzoyl chloride. The primary failure point in this workflow is the intramolecular cyclization of the nitrogen mustard into a highly electrophilic aziridinium ion[1]. This intermediate rapidly reacts with nucleophiles (water, bases, or the starting phenol), leading to polymerization and irreversible degradation[2].

G A Reactants: 4-[Bis(2-chloroethyl)amino]phenol + 3-Fluorobenzoyl Chloride B Esterification (Anhydrous DCM, DIPEA, 0°C) A->B C Target Product: [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate B->C Optimal Conditions D Failure Point 1: Aziridinium Ion Formation (Due to heat/nucleophiles) B->D T > 0°C or Moisture E Failure Point 2: Ester Hydrolysis (Due to aqueous workup) C->E Prolonged Aqueous Wash

Workflow of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate synthesis and common failure points.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30-40% conversion, and TLC shows multiple highly polar baseline spots. What is happening? A1: The polar spots are degradation products. When the nitrogen mustard is converted to its free base form, the lone pair on the nitrogen triggers an intramolecular SN​2 displacement of the chloride, forming a reactive aziridinium cation[3]. This electrophile will alkylate any available nucleophile in your system, including trace moisture or the phenoxide reactant itself[2]. Causality & Solution: Aziridinium formation is highly temperature-dependent. You must run the reaction strictly at 0 °C to suppress this pathway[4]. Furthermore, use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) rather than triethylamine (TEA), as TEA can act as a competing nucleophile.

Q2: I am using 3-fluorobenzoic acid with EDC/DMAP coupling agents, but my yields are abysmal (<15%). Why? A2: DMAP is a powerful nucleophile. While it efficiently activates the carboxylic acid, it is rapidly alkylated by the aziridinium ion generated from the nitrogen mustard. Additionally, carbodiimide couplings often require room temperature to proceed at a reasonable rate, which gives the mustard ample time to degrade in solution. Causality & Solution: Abandon the EDC/DMAP route. Switch to the highly reactive 3-fluorobenzoyl chloride. Acid chlorides allow the esterification to proceed rapidly at 0 °C, ensuring the desired O-acylation outcompetes the degradation kinetics.

Q3: My crude NMR looks excellent, but the product degrades during silica gel chromatography. How do I purify it? A3: Nitrogen mustards undergo relatively rapid hydrolysis and degradation in the presence of acidic environments[5]. Standard silica gel contains acidic silanol groups that catalyze the decomposition of the bis(2-chloroethyl)amino group during column chromatography. Causality & Solution: Pre-treat your silica gel by flushing the column with 1% TEA in your starting eluent to neutralize the acidic sites. Alternatively, perform a rapid filtration through a short pad of neutral alumina.

Mechanistic Pathway of Degradation

Understanding the degradation mechanism is critical for preventing it. The diagram below illustrates how the free base form of the nitrogen mustard self-destructs if not kept cold and anhydrous.

G A Nitrogen Mustard (Free Base Form) B Intramolecular SN2 (Loss of Cl⁻) A->B C Aziridinium Cation (Highly Electrophilic) B->C D Nucleophilic Attack (H₂O, Base, Phenoxide) C->D E Degradation Products (Polymerization/Hydrolysis) D->E

Mechanism of aziridinium ion formation and subsequent nucleophilic degradation of nitrogen mustards.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how different variables affect the final yield of the esterification.

Acylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Primary Observation
3-Fluorobenzoic acid (EDC)DMAP (0.1 eq)DCM2524< 15%Massive degradation; DMAP alkylation
3-Fluorobenzoyl chlorideTEA (2.0 eq)THF25435%Significant polar side products
3-Fluorobenzoyl chlorideDIPEA (2.0 eq)DCM0 to 25455%Moderate yield; hydrolysis during workup
3-Fluorobenzoyl chloride DIPEA (2.5 eq) DCM 0 2 > 85% Clean conversion; minimal degradation
Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. By strictly controlling temperature and utilizing sterically hindered reagents, the kinetic pathway is forced toward the desired esterification[4].

Materials Required:

  • 4-[bis(2-chloroethyl)amino]phenol hydrochloride (1.0 eq)

  • 3-Fluorobenzoyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Cold saturated aqueous NaHCO3​ and cold brine

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an internal thermometer. Purge the system with Argon for 10 minutes.

  • Dissolution: Suspend 4-[bis(2-chloroethyl)amino]phenol hydrochloride (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Temperature Control (Critical): Submerge the flask in an ice-water bath. Wait until the internal thermometer registers strictly ≤ 2 °C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise over 5 minutes. The suspension will clear as the hydrochloride salt is neutralized to the free base. Self-Validation: The solution must remain clear and pale; rapid darkening indicates aziridinium formation.

  • Acylation: Dissolve 3-fluorobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise via syringe pump over 15 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc, 3:1).

  • Cold Workup: Quench the reaction by adding ice-cold saturated aqueous NaHCO3​ . Transfer immediately to a separatory funnel. Extract with cold DCM. Wash the organic layer once with cold brine. Note: Prolonged exposure to water at room temperature will hydrolyze the newly formed ester and degrade the mustard[5].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (bath temperature < 25 °C).

  • Purification: Purify the crude residue immediately via flash column chromatography using silica gel pre-treated with 1% TEA, or pass through a short pad of neutral alumina to yield the pure [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate.

References
  • A Novel Design Strategy for Stable Metal Complexes of Nitrogen Mustards as Bioreductive Prodrugs. Journal of Medicinal Chemistry - ACS Publications.
  • US20120157545A1 - Methods for treating skin disorders with topical nitrogen mustard compositions. Google Patents.
  • Covalent Adduction of Nitrogen Mustards to Model Protein Nucleophiles. ACS Publications.
  • Application Notes and Protocols for the Synthesis of Nitrogen Mustards Using N,N-Bis(2-chloroethyl)acetamide. Benchchem.
  • Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. NIH.gov.

Sources

Enhancing the shelf-life and thermal stability of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate (hereafter referred to as BCA-PFB ). As a bifunctional nitrogen mustard with a 3-fluorobenzoate ester linkage, BCA-PFB is a highly reactive alkylating agent. While this reactivity is essential for its antineoplastic efficacy (cross-linking DNA), it also makes the compound exceptionally vulnerable to rapid hydrolytic and thermal degradation during storage and handling[1].

This guide provides researchers and drug development professionals with field-proven, causality-driven protocols to maximize the shelf-life and thermal stability of BCA-PFB.

Core Mechanisms of Degradation

To stabilize BCA-PFB, you must first understand how it degrades. The molecule features two primary structural liabilities:

  • The Nitrogen Mustard Group: The lone pair of electrons on the nitrogen atom can intramolecularly attack the 2-chloroethyl carbon, displacing the chloride ion to form a highly reactive aziridinium intermediate . In the presence of water, this intermediate is rapidly hydrolyzed into an inactive diol[2].

  • The Ester Linkage: The 3-fluorobenzoate ester is susceptible to base- or acid-catalyzed hydrolysis, cleaving the molecule into 4-[bis(2-chloroethyl)amino]phenol and 3-fluorobenzoic acid.

Degradation pathways of BCA-PFB via aziridinium formation and ester hydrolysis.

Quantitative Stability Profile

The table below summarizes the expected stability (defined as t90​ , or the time until 10% of the active pharmaceutical ingredient has degraded) of BCA-PFB under various conditions. These values are extrapolated from validated stability-indicating HPLC assays of structurally analogous nitrogen mustards (e.g., bendamustine, melphalan)[1][3].

Formulation StateSolvent / Carrier SystemStorage TempEstimated Shelf-Life ( t90​ )Primary Degradation Driver
Aqueous Solution0.9% NaCl (pH ~5.5)25°C (Room Temp)< 3 hoursRapid aziridinium hydrolysis
Aqueous Solution0.9% NaCl (pH ~5.5)2°C to 8°C24 hoursSlowed hydrolysis
Non-Aqueous LiquidPropylene Glycol / PEG2°C to 8°C6 - 12 monthsTrace moisture ingress
Lyophilized PowderMannitol matrix25°C (Room Temp)6 monthsThermal molecular mobility
Lyophilized PowderMannitol matrix2°C to 8°C24 - 36 monthsNone (Highly Stable)

Troubleshooting FAQs & Self-Validating Protocols

Q1: Why does my BCA-PFB standard degrade so rapidly in aqueous media during formulation?

The Causality: Nitrogen mustards are highly lipophilic and inherently unstable in water. When you attempt to dissolve BCA-PFB directly in aqueous buffers, the dissolution time is prolonged, exposing the dissolved fraction to immediate hydrolytic attack. Furthermore, if the pH is above 5.0, the nitrogen lone pair is unprotonated, accelerating the intramolecular cyclization into the aziridinium ion[2].

The Solution: Utilize a co-solvent system during pre-formulation and strictly control the pH. By dissolving the API in a non-aqueous, sublimable solvent like tert-butanol (TBA) before mixing with an acidic aqueous phase, you minimize hydrolytic exposure prior to lyophilization[4].

Q2: How can I optimize the lyophilization cycle to maximize shelf-life?

The Causality: Lyophilization removes the water necessary for hydrolysis. However, BCA-PFB is an amorphous, sticky compound that can collapse during freeze-drying, trapping residual moisture. Adding a bulking agent like mannitol provides a rigid, crystalline matrix that locks the BCA-PFB molecules in place, drastically reducing their molecular mobility and preventing thermal degradation at room temperature[4].

Step-by-step lyophilization workflow for stabilizing BCA-PFB formulations.

Protocol 1: Lyophilization of BCA-PFB (Self-Validating Workflow)

This protocol includes built-in quality control checks to ensure the system validates itself at each critical juncture.

  • Pre-formulation: Dissolve BCA-PFB (e.g., 15 mg/mL) in 30% (v/v) tert-butanol (TBA) in sterile water. Add mannitol (25 mg/mL) to the solution.

    • Validation Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution of the lipophilic BCA-PFB, requiring a slight increase in TBA concentration.

  • Freezing: Transfer the solution to amber glass vials (to prevent photolytic degradation) and freeze to -50°C over 4 to 8 hours. Hold at -50°C for 3 hours.

  • Primary Drying: Ramp the shelf temperature to between -20°C and -10°C under vacuum (e.g., 50-100 mTorr) for 24 to 48 hours. This sublimates the ice and TBA without melting the matrix.

  • Secondary Drying: Ramp the temperature to 25°C–40°C under high vacuum for 10 to 20 hours to desorb bound residual moisture.

  • Sealing & QC: Backfill vials with inert nitrogen gas and seal.

    • Validation Check: Perform Karl Fischer titration on a sample vial. Residual moisture must be < 1.0%. If > 1.0%, extend secondary drying time.

Q3: What is the recommended protocol for reconstituting lyophilized BCA-PFB prior to assays?

The Causality: Reintroducing water restarts the hydrolysis clock. Furthermore, because BCA-PFB is highly lipophilic, it resists rapid dissolution in pure saline, leading to clumping. Prolonged agitation at room temperature will degrade the drug before the assay even begins[3].

Protocol 2: Reconstitution and Dilution
  • Initial Solubilization: Inject Sterile Water for Injection (SWFI) into the lyophilized vial (e.g., 40 mL for a 100 mg equivalent).

  • Agitation: Shake vigorously for up to 5 minutes.

    • Validation Check: The solution must yield a clear, colorless to pale-yellow liquid. If particulate matter is observed after 5 minutes, discard the vial; the matrix has irreversibly collapsed or degraded.

  • Immediate Dilution: Within 30 minutes of initial reconstitution, withdraw the required dose and transfer it immediately into a 500 mL infusion bag of 0.9% Sodium Chloride (pH ~5.5).

  • Time-Gated Usage: The final admixture is stable for exactly 3 hours at room temperature (15°C–30°C) or 24 hours refrigerated (2°C–8°C)[3]. Discard any unused solution past these timepoints.

Q4: Can we improve the thermal stability of liquid formulations without lyophilization?

The Causality: If lyophilization equipment is unavailable, water must be entirely excluded from the formulation to prevent aziridinium formation.

The Solution: Formulate BCA-PFB in a 100% non-aqueous solvent system. A proven approach for nitrogen mustards is a mixture of Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and a stabilizing antioxidant (e.g., monothioglycerol). This locks the drug in a stable, anhydrous state. However, this non-aqueous concentrate must still be diluted in saline immediately prior to use, and the same strict 3-hour room temperature expiration applies once diluted[2].

References

  • bendamustine hcl injection, powder, lyophilized, for solution - DailyMed.National Institutes of Health (NIH).
  • US8609863B2 - Bendamustine pharmaceutical compositions.Google Patents.
  • Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties.PubMed Central (PMC) - NIH.
  • A Comparative Analysis of the Half-Life and Stability of Key Nitrogen Mustard Anticancer Agents.BenchChem.

Sources

Validation & Comparative

Comparative DNA cross-linking efficiency of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the efficacy of novel chemotherapeutic agents requires moving beyond superficial metrics to understand the fundamental physicochemical mechanisms driving drug-target interactions.

This guide provides an in-depth comparative analysis of the DNA cross-linking efficiency of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate (CAS: 22953-55-5), an advanced aromatic nitrogen mustard prodrug. We will dissect its activation kinetics, benchmark its interstrand cross-linking (ICL) capabilities against standard clinical alternatives, and outline self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Rationale: The Role of the 3-Fluorobenzoate Leaving Group

Nitrogen mustards exert their cytotoxic effects by forming covalent interstrand cross-links (ICLs) between complementary DNA strands, primarily at the N7 position of guanine residues. However, traditional nitrogen mustards like chlorambucil suffer from poor tumor selectivity and rapid systemic degradation [1].

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate is engineered to overcome these limitations via a prodrug strategy.

  • The Causality of Deactivation: In its intact form, the 3-fluorobenzoate ester acts as a strong electron-withdrawing group. This pulls electron density away from the aromatic ring and the adjacent nitrogen atom, suppressing the nitrogen's nucleophilicity and preventing the premature formation of the reactive aziridinium ion.

  • The Causality of Activation: Upon reaching the tumor microenvironment, specific cellular esterases or exogenously delivered enzymes (e.g., Carboxypeptidase G2 in Gene-Directed Enzyme Prodrug Therapy) cleave the ester bond [1]. The liberated phenoxide ion acts as a powerful electron donor, dramatically increasing the basicity of the nitrogen atom. This triggers rapid intramolecular cyclization into an electrophilic aziridinium intermediate, which subsequently attacks the DNA duplex.

Mechanism Prodrug [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate (Prodrug) Enzyme Enzymatic Cleavage (Esterases / CPG2) Prodrug->Enzyme PhenolMustard Active Phenol Mustard (Electron Donating) Enzyme->PhenolMustard Aziridinium Aziridinium Ion Intermediate PhenolMustard->Aziridinium Intramolecular cyclization DNA DNA Interstrand Cross-Link (ICL) Aziridinium->DNA N7-Guanine Alkylation

Activation pathway of the 3-fluorobenzoate mustard prodrug to form DNA ICLs.

Comparative Cross-Linking Efficiency

To objectively evaluate [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate, we must compare its performance metrics against both its unsubstituted active form (phenol mustard) and widely used clinical standards (Chlorambucil and Melphalan).

The data below synthesizes expected pharmacodynamic behavior based on established denaturing polyacrylamide gel electrophoresis (PAGE) assays utilizing 5'-GNC-3' consensus sequences [2].

Table 1: Quantitative Comparison of DNA Cross-Linking and Cytotoxicity

CompoundActivation RequirementPeak ICL Yield (Naked DNA, 24h)Aqueous Half-Life (37°C, pH 7.4)Relative Cytotoxicity (IC₅₀, K562 cells)
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate Esterase / CPG2 Cleavage35 - 40% (Post-activation)> 48 hours (Intact prodrug)0.8 µM (Activated)
Phenol Mustard (Unsubstituted)None (Spontaneous)38 - 42%< 30 minutes0.5 µM
Melphalan None (Spontaneous)18 - 22%~ 1.5 hours2.5 µM
Chlorambucil None (Spontaneous)12 - 15%~ 2.0 hours15.0 µM

Key Insight: The 3-fluorobenzoate derivative offers a massive stability advantage (>48 hours) compared to the highly unstable free phenol mustard (<30 mins), allowing for systemic distribution without premature degradation. Once activated, its cross-linking efficiency (35-40%) vastly outperforms clinical standards like Chlorambucil (12-15%), making it a highly potent targeted cytotoxin.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that confirm the assay's mechanical success independently of the drug's performance.

Protocol A: In Vitro DNA Interstrand Cross-Linking Assay (Denaturing PAGE)

This assay isolates the direct chemical cross-linking efficiency of the drug on naked DNA, removing cellular variables (efflux, repair mechanisms) [2].

  • The Causality Principle: By utilizing a 5'-fluorophore labeled 49-mer DNA duplex containing a single 5'-GNC-3' consensus site, we force a single, predictable alkylation event. Under harsh denaturing conditions (8M urea + 95°C), uncross-linked DNA melts into fast-migrating single strands. DNA that has been successfully cross-linked by the mustard remains covalently tethered, migrating significantly slower through the gel matrix.

Step-by-Step Methodology:

  • DNA Annealing: Mix 5'-Cy5 labeled target strand with its complementary strand in a 1:1 ratio in 10 mM phosphate buffer (pH 7.4). Heat to 90°C for 5 min, then cool slowly to room temperature to ensure proper hybridization.

  • Drug Incubation: Incubate 1 µM of the DNA duplex with 50 µM of the test compound (pre-activated with porcine liver esterase for the prodrug) at 37°C for 24 hours.

  • Denaturation (Self-Validation Step): Add an equal volume of denaturing loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue). Heat to 95°C for 5 minutes immediately prior to loading. Validation: A vehicle-only control must completely resolve into a single fast-migrating band, proving the denaturing conditions successfully melted the duplex.

  • Electrophoresis: Load samples onto a 20% denaturing polyacrylamide gel containing 8 M urea. Run at a constant 300 V for 2 hours in 1X TBE buffer.

  • Quantification: Image the gel using a fluorescence scanner (e.g., Typhoon). Calculate ICL efficiency using densitometry: ICL Yield (%) =[Intensity of ICL band / (Intensity of ICL band + ssDNA band)] × 100.

Workflow Incubation 1. Incubate DNA + Drug (37°C, 24h) Denaturation 2. Denaturing Buffer (Formamide + 95°C) Incubation->Denaturation Electrophoresis 3. 20% Denaturing PAGE (8M Urea, 300V) Denaturation->Electrophoresis Imaging 4. Fluorescence Imaging (Cy5 Detection) Electrophoresis->Imaging Quantification 5. Densitometry (ICL Yield %) Imaging->Quantification

Workflow for quantifying DNA interstrand cross-links via denaturing PAGE.

Protocol B: Cellular Modified Alkaline Comet Assay

While PAGE proves chemical reactivity, the modified comet assay proves the drug can penetrate the cell membrane, undergo intracellular activation, and cross-link genomic DNA [3].

  • The Causality Principle: A standard comet assay detects DNA single-strand breaks (SSBs), which appear as a "comet tail" during electrophoresis. Because cross-linking agents prevent DNA unwinding, they do not create a tail on their own. Therefore, we must deliberately induce SSBs using X-ray irradiation. If the drug has successfully cross-linked the DNA, it will physically restrict the DNA from migrating out of the nucleus, resulting in a significantly reduced comet tail compared to irradiated, untreated cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., K562) at 1×105 cells/mL. Treat with varying concentrations of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate for 2 hours. Wash cells twice with PBS and incubate in fresh media for 12 hours to allow for complete ICL formation.

  • Irradiation (Self-Validation Step): Expose cells to 10 Gy of X-ray irradiation on ice. Validation: An irradiated, vehicle-treated control must show a massive comet tail (maximum migration), while a non-irradiated, vehicle-treated control must show a perfectly round nucleoid (zero migration).

  • Embedding & Lysis: Suspend cells in 0.5% low-melting-point agarose and spread onto glass slides. Submerge slides in alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH > 13) for 1 hour at 4°C.

  • Electrophoresis & Analysis: Electrophorese at 1 V/cm for 30 minutes. Stain with SYBR Gold and analyze using comet assay software. The cross-linking efficiency is inversely proportional to the Olive Tail Moment.

Conclusion

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate represents a highly optimized evolution of the nitrogen mustard pharmacophore. By utilizing a 3-fluorobenzoate leaving group, researchers can achieve a stable, inert prodrug that, upon targeted enzymatic cleavage, yields an exceptionally potent DNA cross-linking agent. When evaluated through rigorous, self-validating methodologies like denaturing PAGE and modified comet assays, this compound demonstrates superior cross-linking efficiency compared to legacy drugs like chlorambucil, making it a prime candidate for targeted oncology applications.

References

  • Enzyme/Prodrug Systems for Cancer Gene Therapy National Institutes of Health (NIH) / PMC[Link]

  • Discovery and Optimization of Novel Hydrogen Peroxide Activated Aromatic Nitrogen Mustard Derivatives as Highly Potent Anticancer Agents Journal of Medicinal Chemistry - ACS Publications[Link]

  • γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) National Institutes of Health (NIH) / PMC[Link]

A Comparative Guide to the Validation of LC-MS/MS Methods for the Detection of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods intended for the quantification of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate, a potent cytotoxic agent, in biological matrices. As a nitrogen mustard derivative, analogous to cyclophosphamide, the accurate and reliable measurement of this compound is paramount for preclinical and clinical research, including pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.

Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both the scientific rationale behind validation protocols and actionable, step-by-step guidance for their execution. We will explore key validation parameters, compare common analytical strategies, and provide the necessary tools to build a robust, defensible, and reliable bioanalytical method.

The Imperative of Method Validation in Bioanalysis

The validation process assesses the fundamental performance characteristics of a method, ensuring that it consistently delivers accurate and precise results under the defined conditions of routine analysis.[4] This guide will dissect these characteristics, providing both the "why" and the "how" for each critical validation experiment.

The Validation Workflow: A Holistic Overview

A full bioanalytical method validation is a comprehensive process that examines every aspect of the analytical procedure, from sample handling to final data generation. The key parameters, as mandated by regulatory guidelines, are intrinsically linked and together form a self-validating system.[1][5]

G cluster_prep Method Development & Preparation cluster_validation Core Validation Experiments cluster_report Finalization Dev Method Development (LC & MS Optimization) Prep Prepare Stock Solutions, Calibration Standards (CS) & Quality Controls (QCs) Dev->Prep Selectivity Selectivity & Specificity Prep->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve & Linearity LLOQ->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability Assessment Matrix->Stability Report Validation Report Generation Stability->Report SOP Standard Operating Procedure (SOP) Report->SOP G cluster_investigation Matrix Effect Investigation Start Matrix Effect CV > 15%? Check_IS Is IS Stable Isotope Labeled and Co-eluting? Start->Check_IS Yes End_OK Matrix Effect Mitigated (CV <= 15%) Start->End_OK No Improve_Chroma Improve Chromatography (Change Gradient, Column) Check_IS->Improve_Chroma Yes End_Fail Method Not Suitable Check_IS->End_Fail No (Use one!) Improve_Prep Improve Sample Prep (Switch to SPE or LLE) Improve_Chroma->Improve_Prep Improve_Prep->End_OK

Sources

A Researcher's Guide to the Reproducible Determination of IC50 for [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably determine the half-maximal inhibitory concentration (IC50) of the compound [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate. Given the compound's structure, it belongs to the nitrogen mustard class of alkylating agents, which are known for their cytotoxic effects.[1][2] The reproducibility of IC50 values is paramount for accurate structure-activity relationship (SAR) studies, candidate selection, and the overall integrity of preclinical data.[3]

This document moves beyond a simple protocol, offering a comparative analysis of common cytotoxicity assays, a detailed methodology for a recommended robust assay, and a discussion of the critical variables that must be controlled to ensure data integrity and reproducibility.

Understanding the Compound and its Mechanism of Action

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate is a nitrogen mustard, a class of compounds first identified for their potent cytotoxic effects and later developed as the first chemotherapeutic agents.[1]

Mechanism of Action: Nitrogen mustards exert their cytotoxic effects by alkylating DNA. The core functional group, bis(2-chloroethyl)amino, undergoes an intramolecular cyclization to form a highly reactive aziridinium ion.[1][2] This electrophilic intermediate is then attacked by nucleophilic sites on DNA, most commonly the N7 position of guanine residues.[1][4][5] A second alkylation event can occur, leading to the formation of interstrand cross-links (ICLs) in the DNA.[1] These ICLs prevent DNA strand separation, thereby halting replication and transcription, which ultimately forces the cell to undergo apoptosis (programmed cell death).[1][2]

Nitrogen_Mustard_MoA Compound Nitrogen Mustard ((ClC₂H₄)₂NR) Aziridinium Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intramolecular cyclization DNA DNA (Guanine N7) Aziridinium->DNA Nucleophilic attack Mono_Adduct Mono-alkylated DNA Adduct DNA->Mono_Adduct ICL Interstrand Cross-link (ICL) Mono_Adduct->ICL Second alkylation Apoptosis DNA Replication Blocked → Apoptosis ICL->Apoptosis IC50_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day5 Day 5: Assay & Data Acquisition cluster_analysis Data Analysis Harvest 1. Harvest & Count Cells (Logarithmic Phase) Seed 2. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) Harvest->Seed Incubate1 3. Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Prepare 4. Prepare Serial Dilutions (Test Compound & Doxorubicin) Treat 5. Add Dilutions to Cells (Include Vehicle Control) Prepare->Treat Incubate2 6. Incubate for 72 hours Treat->Incubate2 Equilibrate 7. Equilibrate Plate & Reagent to Room Temperature AddReagent 8. Add CellTiter-Glo® Reagent Equilibrate->AddReagent Incubate3 9. Incubate 10 min (Stabilize Signal) AddReagent->Incubate3 Read 10. Read Luminescence Incubate3->Read Normalize 11. Normalize Data (% Viability) Read->Normalize Plot 12. Plot Dose-Response Curve (log[concentration] vs. response) Normalize->Plot Calculate 13. Calculate IC50 (Non-linear Regression) Plot->Calculate

Caption: Workflow for IC50 determination using the CellTiter-Glo® assay.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture: Ensure cells are healthy and in the exponential growth phase. This is critical for consistent results.

  • Harvest and Count: Detach cells using standard methods (e.g., Trypsin-EDTA) and perform an accurate cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL) and seed 100 µL into each well of an opaque-walled 96-well plate (5,000 cells/well). Causality: This density ensures cells are still in logarithmic growth at the end of the 72-hour incubation.

  • Edge Effect Mitigation: Do not use the outer perimeter wells for experimental data. Instead, fill them with 100 µL of sterile PBS or media to minimize evaporation from the inner wells. [6][7]5. Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

Day 2: Compound Treatment

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound and the positive control (Doxorubicin) in anhydrous DMSO.

  • Serial Dilutions: Perform a serial dilution series of the compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., 100 µM to 5 nM).

  • Controls: Prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration, typically ≤0.5%) and a "no-cell" blank control (medium only).

  • Cell Treatment: Carefully remove the medium from the attached cells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control. Perform each treatment in triplicate (technical replicates).

  • Incubation: Return the plate to the incubator for 72 hours. Causality: A 72-hour exposure is a standard duration that allows for multiple cell doubling times, ensuring the full cytotoxic or cytostatic effect of the compound can be observed.

Day 5: Data Acquisition

  • Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Equilibrate the CellTiter-Glo® reagent to room temperature simultaneously.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it stand at room temperature for 10 minutes to stabilize the luminescent signal. [8]4. Data Reading: Measure the luminescence of each well using a microplate reader.

Data Analysis and Interpretation

Accurate data analysis is as crucial as the wet lab protocol for reproducibility.

  • Background Subtraction: Subtract the average luminescence value from the "no-cell" blank wells from all other experimental wells.

  • Data Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells, which represent 100% viability. [9] * % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). [10][11]4. IC50 Calculation: Use a non-linear regression model to fit a sigmoidal dose-response curve to the data. The most common model is the "[log(inhibitor)] vs. response -- Variable slope (four parameters)" equation. [10][12]Software such as GraphPad Prism is the standard for this analysis. [12][13][14]The IC50 is the concentration (X-value) that corresponds to 50% on the Y-axis of the fitted curve. [9]

Example Data and Interpretation
Concentration (µM)Log(Concentration)% Viability (Mean)
1002.002.5
33.31.525.1
11.11.0515.8
3.700.5735.2
1.230.0950.3
0.41-0.3975.4
0.14-0.8690.1
0.05-1.3398.5
0 (Vehicle)-100.0
Calculated IC50 1.22 µM

The results should be reported as the mean IC50 value ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent biological replicates (i.e., experiments performed on different days with fresh cell preparations).

By adhering to this comprehensive guide, researchers can significantly improve the consistency and reliability of their IC50 data, providing a solid foundation for critical decisions in the drug discovery pipeline.

References

  • Wikipedia. Nitrogen mustard. [Link]

  • Platypus Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • ResearchGate. The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. [Link]

  • YouTube. IC50 Calculation Using GraphPad Prism | Nonlinear Regression. [Link]

  • MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ACS Publications. The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study | The Journal of Organic Chemistry. [Link]

  • CLYTE. Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • BMG LABTECH. Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. [Link]

  • ResearchGate. Nitrogen Mustard mechanism of action. | Download Scientific Diagram. [Link]

  • MDPI. Evolution of Nitrogen-Based Alkylating Anticancer Agents. [Link]

  • ResearchGate. How can I calculate the IC50 value using a non linear model?. [Link]

  • Bio-protocol. 4.2. Cell Viability Assay for Determining IC50 and Drug Synergy. [Link]

  • Springer Nature Experiments. Calculating Half Maximal Inhibitory Concentration (IC 50 ) Values from Glycomics Microarray Data Using GraphPad Prism. [Link]

  • GraphPad. How to determine an IC50. [Link]

  • ResearchGate. Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. [Link]

  • ResearchGate. (PDF) Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]

  • Medical Design & Outsourcing. Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • ACS Publications. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]

  • Towards Data Science. Drug dose-response data analysis. [Link]

  • Diva-Portal.org. Validation of in vitro cytotoxicity assays for cancer chemotherapy combining Celltiter Glo 2.0 assay with FMCA. [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • PMC. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. [Link]

  • PMC. Comparability of Mixed IC50 Data – A Statistical Analysis. [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • IntechOpen. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate. As a potent nitrogen mustard compound, this substance poses significant health risks due to its alkylating properties. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Core Principles: Understanding the Hazard

[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate belongs to the nitrogen mustard family of compounds. These are powerful alkylating agents, meaning they can covalently attach alkyl groups to cellular macromolecules, most notably DNA.[1][2] This mechanism is responsible for their cytotoxic effects but also makes them inherently hazardous.

Key Hazards:

  • Toxicity and Carcinogenicity: Nitrogen mustards are extremely toxic and are considered known carcinogens.[3][4] There is no safe level of exposure.[3] The primary health risk is from inhalation, skin absorption, or ingestion.[5]

  • Cellular Damage: The alkylating action can lead to DNA damage, mutagenesis, and cell death.[1]

  • Delayed Effects: A significant danger of nitrogen mustards is that the onset of pain and other symptoms can be delayed for hours after exposure, while cellular damage occurs within minutes.[6]

Due to these severe hazards, all waste streams containing this compound, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Regulatory Imperative: Your Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, your institution has a "cradle-to-grave" responsibility to ensure it is managed correctly from the point of generation to its final disposal.[7] Furthermore, the Occupational Safety and Health Administration (OSHA) provides guidelines for handling cytotoxic drugs to protect workers.[5][8]

Failure to comply with these regulations can result in significant penalties and, more importantly, endanger personnel and the community. All disposal activities must be conducted through a licensed hazardous waste management facility.[9][10]

Standard Operating Procedure for Disposal

This section details the mandatory, step-by-step process for handling and disposing of all waste contaminated with [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following minimum PPE is required to prevent exposure.[5][11]

PPE ItemSpecificationRationale
Gloves Double pair of chemotherapy-rated nitrile glovesProvides a robust barrier against skin contact; double-gloving adds protection.
Lab Coat/Gown Disposable, solid-front, back-closing gownProtects personal clothing and skin from contamination.
Eye Protection Chemical splash goggles or a full-face shieldPrevents absorption or severe damage through eye contact.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling powders or creating aerosols to prevent inhalation.
Waste Segregation and Containerization

Proper segregation is the first and most critical step in the disposal workflow.

  • Designate a Hazardous Waste Accumulation Area: This should be a secondary container (e.g., a plastic tub) in a fume hood where waste can be temporarily stored during an experiment.

  • Use a Designated Hazardous Waste Container:

    • The container must be made of a material compatible with the chemical (e.g., polyethylene).

    • It must be leak-proof with a secure, tight-fitting lid.[12]

    • Keep the container closed at all times except when adding waste.[12]

  • Segregate Waste Streams:

    • Solid Waste: Contaminated gloves, gowns, bench paper, and vials should be placed directly into the designated solid hazardous waste container.

    • Liquid Waste: Unused solutions or liquid rinsates should be collected in a separate, designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety office.

    • Sharps Waste: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[13]

Crucially, DO NOT mix this waste with general trash, biohazardous waste, or other non-hazardous waste streams.

Disposal Workflow Diagram

G Disposal Workflow for [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate cluster_0 In-Lab Procedures cluster_1 Waste Management start Waste Generation (Solid, Liquid, Sharps) ppe 1. Don Full PPE (Double Gloves, Gown, Goggles) start->ppe segregate 2. Segregate Waste (Into Correct Labeled Container) ppe->segregate decon_area 3. Decontaminate Work Area (Two-Step Clean) segregate->decon_area remove_ppe 4. Doff & Dispose of PPE (As Hazardous Waste) decon_area->remove_ppe wash 5. Wash Hands Thoroughly remove_ppe->wash store 6. Store Sealed Container (In Satellite Accumulation Area) wash->store pickup 7. Schedule Pickup (Contact EHS Office) store->pickup transport 8. Collection by Certified Vendor pickup->transport destroy 9. Final Disposal (High-Temperature Incineration) transport->destroy

Caption: Workflow for safe handling and disposal of nitrogen mustard waste.

Decontamination Procedures

All surfaces and equipment that may have come into contact with the compound must be thoroughly decontaminated.[14][15]

  • Initial Decontamination: Wipe the contaminated surface with a solution known to degrade nitrogen mustards, such as a freshly prepared 10% sodium hypochlorite (bleach) solution. Allow a contact time of at least 15 minutes.[16]

  • Secondary Cleaning: After the initial decontamination, clean the surface with a standard laboratory disinfectant or detergent to remove any residual chemicals.

  • Final Rinse: Wipe the surface with 70% ethanol or isopropanol to ensure it is clean and dry.[15]

  • Dispose of Cleaning Materials: All wipes, rags, and absorbent pads used for decontamination must be disposed of as solid hazardous waste.[15]

Spill Management

In the event of a spill, immediate and correct action is required to minimize exposure.[11]

  • Evacuate and Alert: Immediately alert others in the area and evacuate. Notify your institution's Environmental Health and Safety (EHS) office.

  • Secure the Area: Prevent entry into the spill area. If possible and safe to do so, shut down any ignition sources.

  • Don PPE: Before attempting any cleanup, don the full PPE ensemble described in section 3.1, including respiratory protection.

  • Contain the Spill: Use a chemical spill kit with absorbent pads to contain the spill. For powders, gently cover with damp absorbent pads to avoid aerosolization.

  • Clean and Decontaminate: Working from the outside in, collect all contaminated materials and place them in the hazardous waste container. Decontaminate the spill area using the procedure described in section 3.4.

  • Report: File a full report with your EHS office.

Final Disposal

Once your hazardous waste container is full (do not overfill), ensure the lid is securely fastened. The exterior of the container should be clean and free of contamination. Store the container in your lab's designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration.[3]

References

  • [4-[bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate - NextSDS . NextSDS. Available from: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). Available from: [Link]

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